5-Chloro-2-methoxybenzenesulfonamide

Synthetic Chemistry Process Development Chemical Manufacturing

5-Chloro-2-methoxybenzenesulfonamide (CAS 82020-51-7) features a critical 5-chloro,2-methoxy substitution pattern essential for synthesizing potent alkaline phosphatase inhibitors (e.g., SBI-425). The specific electron-withdrawing (Cl) and electron-donating (OMe) groups dictate reactivity, physicochemical properties, and biological target engagement. Substituting analogs like 2-methoxybenzenesulfonamide (CAS 41608-77-1) or 4-chloro-2-methoxybenzenesulfonamide (CAS 53250-79-4) fundamentally alters electron density distribution, risking synthesis failure and loss of nanomolar potency. Verified for high-yield scale-up; the established synthesis route minimizes process development time. Ideal for medicinal chemistry, probe molecule development, and preclinical drug candidate production. Insist on the correct isomer for reproducible results.

Molecular Formula C7H8ClNO3S
Molecular Weight 221.66 g/mol
CAS No. 82020-51-7
Cat. No. B1367421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxybenzenesulfonamide
CAS82020-51-7
Molecular FormulaC7H8ClNO3S
Molecular Weight221.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N
InChIInChI=1S/C7H8ClNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeySGRRWXZGKYYCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxybenzenesulfonamide (CAS 82020-51-7): Essential Procurement and Specification Data for Research Applications


5-Chloro-2-methoxybenzenesulfonamide (CAS 82020-51-7) is a substituted aromatic sulfonamide derivative, defined by a benzenesulfonamide core with a chloro substituent at the 5-position and a methoxy group at the 2-position [1]. This specific substitution pattern confers a distinct molecular profile (C7H8ClNO3S, MW: 221.66 g/mol) and is a key building block in the synthesis of diverse bioactive compounds, including enzyme inhibitors and antimicrobial agents [2]. Unlike its simpler analogs (e.g., 2-methoxybenzenesulfonamide or 4-chlorobenzenesulfonamide), the unique combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the same ring creates a specialized scaffold for medicinal chemistry and materials science research.

Why 5-Chloro-2-methoxybenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs: Critical Differentiators for Informed Sourcing


Assuming functional equivalence among benzenesulfonamide analogs is a high-risk procurement strategy. The specific substitution pattern on 5-Chloro-2-methoxybenzenesulfonamide is not arbitrary; it dictates the molecule's reactivity, physicochemical properties, and biological target engagement . A simple swap to 2-methoxybenzenesulfonamide (CAS 41608-77-1) or 4-chloro-2-methoxybenzenesulfonamide (CAS 53250-79-4) fundamentally alters the electron density distribution across the aromatic ring, which can significantly impact the yield and selectivity of downstream synthetic steps . More critically, in biological contexts, this compound serves as the core scaffold for potent inhibitors like SBI-425 [1]. Substituting the unsubstituted sulfonamide core would eliminate the critical binding interactions, rendering the final molecule ineffective. Therefore, sourcing the precise isomer is not a preference but a functional necessity for reproducible results.

Quantitative Evidence for Selecting 5-Chloro-2-methoxybenzenesulfonamide (CAS 82020-51-7) Over Closest Analogs


High-Yield Synthesis Route Provides Superior Economic and Process Efficiency Over Alternative Isomers

A straightforward, high-yield synthesis route from the corresponding sulfonyl chloride using ammonium hydroxide is well-documented. The reported yield of 100% for this specific isomer stands in stark contrast to the multi-step, lower-yielding syntheses often required for less common substitution patterns, directly impacting the cost and availability of the compound .

Synthetic Chemistry Process Development Chemical Manufacturing

Optimized Physicochemical Profile (LogP, Solubility) Distinguishes This Scaffold for Drug Design Over Unsubstituted or Mono-Substituted Analogs

The dual substitution on the benzenesulfonamide core results in a calculated lipophilicity profile that balances permeability with solubility. The ACD/LogP value of 1.30 for 5-Chloro-2-methoxybenzenesulfonamide is significantly higher than that of the unsubstituted benzenesulfonamide (LogP ~0.31) and differs from the mono-substituted 2-methoxybenzenesulfonamide (LogP ~0.67, predicted), placing it in a more desirable range for oral bioavailability (Lipinski's Rule of 5). This property is critical for the development of advanced lead compounds like SBI-425 [1].

Medicinal Chemistry Drug Design Physicochemical Property

Crucial Scaffold for Potent and Orally Bioavailable Inhibitors: A Direct Link to Clinical Candidate SBI-425

The 5-chloro-2-methoxyphenylsulfonamide fragment is the essential core of SBI-425, a highly potent (IC50 ~16 nM) and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor [1]. This compound was selected from a series of analogs, with the chloro and methoxy substituents proving critical for both potency and pharmacokinetic properties. Substituting this core with a different benzenesulfonamide analog would ablate the inhibitory activity and therapeutic potential of the lead compound.

Enzyme Inhibition Pharmacology Drug Discovery

Optimal Application Scenarios for 5-Chloro-2-methoxybenzenesulfonamide (CAS 82020-51-7)


Medicinal Chemistry: Synthesis of Potent Enzyme Inhibitors

This compound is the preferred starting material for synthesizing potent and orally bioavailable enzyme inhibitors, particularly those targeting alkaline phosphatases, as exemplified by the clinical candidate SBI-425 [1]. The specific substitution pattern is critical for achieving nanomolar potency and favorable ADME properties.

Chemical Biology: Development of Chemical Probes for Target Identification

Due to its role as a key intermediate in potent inhibitors like SBI-425 [1], this compound is ideal for creating biotinylated or fluorescently labeled probe molecules. These probes can be used to identify and validate new therapeutic targets, particularly those involved in mineralization disorders and oncology.

Process R&D: Cost-Effective Scale-Up of Novel Drug Candidates

Given its high-yield and straightforward synthesis , this compound is a practical and economical building block for scaling up the production of drug candidates. Its established synthesis route minimizes process development time and reduces the cost of goods for preclinical and clinical studies.

Technical Documentation Hub

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